molecular formula C25H17F4N3O3 B6511080 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 932318-78-0

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B6511080
CAS RN: 932318-78-0
M. Wt: 483.4 g/mol
InChI Key: UALAIWSVHZCVBH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . It includes a 1,8-naphthyridin-1-yl group, a fluorobenzoyl group, and a trifluoromethylphenyl group. These groups are often found in biologically active compounds, suggesting that this compound could have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of fluorine atoms could significantly affect the compound’s physical and chemical properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorine atoms and the various functional groups. For example, the amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and stability .

Future Directions

The compound could be of interest in the development of new pharmaceuticals or agrochemicals, given its complex structure and the presence of several functional groups common in these types of compounds . Further studies would be needed to explore its potential uses.

properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F4N3O3/c1-14-6-11-17-23(35)18(22(34)15-7-9-16(26)10-8-15)12-32(24(17)30-14)13-21(33)31-20-5-3-2-4-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALAIWSVHZCVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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